2-(4-fluorophenoxy)-N-methylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
MDLVFULIVFYGIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Fluorophenoxy N Methylacetamide
Established Synthetic Routes for 2-(4-fluorophenoxy)-N-methylacetamide
The established synthetic routes to this compound primarily rely on the sequential formation of the ether and amide bonds. These multi-step pathways are adaptable for laboratory-scale synthesis.
Multi-Step Synthesis Pathways
A common and logical approach to the synthesis of this compound involves a two-step process. The first step is the formation of the ether linkage via the Williamson ether synthesis, followed by the formation of the amide bond.
Route 1: Williamson Ether Synthesis followed by Amidation
This pathway begins with the reaction of 4-fluorophenol (B42351) with an appropriate 2-haloacetic acid derivative, such as ethyl chloroacetate (B1199739), in the presence of a base to form the intermediate ethyl 2-(4-fluorophenoxy)acetate. This ester is then subjected to amidation with methylamine (B109427) to yield the final product.
Step 1: Synthesis of ethyl 2-(4-fluorophenoxy)acetate. 4-fluorophenol is deprotonated by a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724). The resulting phenoxide then acts as a nucleophile, displacing the chloride from ethyl chloroacetate to form the ether linkage. byjus.comgold-chemistry.org
Step 2: Amidation of ethyl 2-(4-fluorophenoxy)acetate. The purified ethyl 2-(4-fluorophenoxy)acetate is then reacted with an aqueous or alcoholic solution of methylamine. This nucleophilic acyl substitution reaction replaces the ethoxy group with a methylamino group to form this compound.
Route 2: Amide Formation followed by Williamson Ether Synthesis
An alternative multi-step synthesis involves the initial preparation of a haloacetamide, followed by an etherification reaction. A process analogous to this has been described in a Chinese patent for the synthesis of N-methyl (p-phenoxy,phenoxy) acetamide (B32628). google.com
Step 1: Synthesis of 2-chloro-N-methylacetamide. This intermediate can be prepared by the reaction of chloroacetyl chloride with methylamine. This reaction is typically carried out at low temperatures in the presence of a base to neutralize the hydrochloric acid byproduct.
Step 2: Reaction of 4-fluorophenol with 2-chloro-N-methylacetamide. 4-fluorophenol is converted to its phenoxide salt using a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The phenoxide then displaces the chloride from 2-chloro-N-methylacetamide to afford the target compound. google.com
| Route | Step 1 | Step 2 |
| 1 | 4-fluorophenol + Ethyl chloroacetate → Ethyl 2-(4-fluorophenoxy)acetate | Ethyl 2-(4-fluorophenoxy)acetate + Methylamine → this compound |
| 2 | Chloroacetyl chloride + Methylamine → 2-chloro-N-methylacetamide | 4-fluorophenol + 2-chloro-N-methylacetamide → this compound |
Reaction Condition Optimization for Research-Scale Preparation
For the efficient research-scale preparation of this compound, optimization of the reaction conditions for the key steps is crucial.
Optimization of Williamson Ether Synthesis:
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. byjus.comgold-chemistry.orgwikipedia.orgjk-sci.commasterorganicchemistry.com Key parameters for optimization include the choice of base, solvent, and temperature.
| Parameter | Conditions | Rationale |
| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Sodium hydride (NaH) | Weaker bases like carbonates are often sufficient and easier to handle for laboratory synthesis. Stronger bases like NaH can be used for less reactive systems. |
| Solvent | Acetone, Acetonitrile, N,N-dimethylformamide (DMF) | Polar aprotic solvents are preferred as they effectively solvate the cation of the base while not significantly solvating the phenoxide nucleophile, thus enhancing its reactivity. |
| Temperature | 50-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific reactants and solvent used. wikipedia.org |
| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | Can be employed to facilitate the reaction between the aqueous and organic phases if a two-phase system is used. |
Optimization of Amide Formation:
The direct amidation of carboxylic acids with amines generally requires high temperatures (often above 160 °C) to drive the reaction by removing water. youtube.com A more common laboratory approach involves the activation of the carboxylic acid.
| Activation Method | Reagents | Conditions |
| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | The carboxylic acid is converted to the more reactive acid chloride, which then readily reacts with methylamine at lower temperatures. |
| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | These reagents activate the carboxylic acid in situ, allowing for amide formation under mild conditions. |
Exploration of Novel Synthetic Approaches
While the established routes are reliable, the development of more efficient, scalable, and environmentally friendly synthetic methods is an ongoing area of research.
Development of Efficient and Scalable Laboratory Syntheses
For larger-scale laboratory preparations, a one-pot synthesis or the use of flow chemistry could offer significant advantages. A one-pot procedure would involve the sequential addition of reagents without the isolation of intermediates, thereby saving time and resources.
Continuous flow synthesis is another promising approach for scalability. In a flow reactor, reagents are continuously pumped through a heated tube or a series of reactors where the reaction occurs. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity.
Stereoselective Synthesis Strategies for Chiral Analogues
The introduction of a chiral center, for instance, by creating an α-substituted analogue of this compound, would necessitate stereoselective synthesis strategies. Recent advances in catalytic asymmetric synthesis could be applied to generate enantiomerically enriched products. rsc.org
For example, the asymmetric synthesis of α-aryloxyphenylacetic acid derivatives has been reported and could potentially be adapted. nih.gov This might involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral center.
Derivatization and Structural Modification of the this compound Core
The this compound core structure presents several opportunities for derivatization and structural modification to explore structure-activity relationships for various applications. nih.govnih.gov
Modifications to the Aromatic Ring:
Introduction of additional substituents: The fluorine atom at the 4-position can be complemented with other substituents on the phenyl ring to modulate the electronic and steric properties of the molecule.
Ring substitution: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to explore a wider chemical space.
Modifications to the Acetamide Moiety:
N-alkylation/arylation: The methyl group on the nitrogen can be replaced with other alkyl or aryl groups.
Modification of the methylene (B1212753) bridge: The methylene group between the ether oxygen and the carbonyl group could be substituted or incorporated into a ring system.
These modifications can be achieved through various synthetic transformations, allowing for the generation of a library of analogues for further investigation.
Modifications on the Phenoxy Ring
The phenoxy ring is a versatile platform for introducing a range of functional groups that can modulate electronic and steric properties. Standard synthetic routes often employ a Williamson ether synthesis, where a substituted phenol (B47542) is reacted with 2-chloro-N-methylacetamide.
The introduction of additional halogen atoms onto the phenoxy ring can significantly influence the molecule's properties. The synthesis of these derivatives is generally achieved by starting with the corresponding halogenated phenol. For instance, reacting a di- or tri-substituted halophenol with 2-chloro-N-methylacetamide under basic conditions yields the desired product. Research on related phenoxyacetamide structures has demonstrated the synthesis of bromo- and chloro-substituted analogues. researchgate.netnih.govmdpi.com For example, 2-(4-bromophenoxy) and 2-(2,4-dichlorophenoxy) precursors are commonly used in the synthesis of more complex acetamide derivatives. researchgate.netmdpi.com
The general reaction scheme involves the deprotonation of the substituted phenol with a base like potassium carbonate, followed by nucleophilic substitution on 2-chloro-N-methylacetamide.
Table 1: Representative Halogen-Substituted Phenoxy Ring Derivatives This table is generated based on established synthetic routes for analogous compounds.
| Derivative Name | Phenolic Precursor | Synthetic Approach |
| 2-(2-chloro-4-fluorophenoxy)-N-methylacetamide | 2-chloro-4-fluorophenol | Williamson Ether Synthesis |
| 2-(3-chloro-4-fluorophenoxy)-N-methylacetamide | 3-chloro-4-fluorophenol | Williamson Ether Synthesis |
| 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide | 2-bromo-4-fluorophenol | Williamson Ether Synthesis |
| 2-(3,4-dichlorophenoxy)-N-methylacetamide | 3,4-dichlorophenol | Williamson Ether Synthesis |
Alkyl and alkoxy groups can be introduced to alter the lipophilicity and steric profile of the molecule. Similar to halogenation, the most direct synthetic route involves utilizing an appropriately substituted phenol as the starting material in a Williamson ether synthesis. For example, reacting 4-fluoro-2-methylphenol (B144770) or 4-fluoro-3-methoxyphenol (B40349) with 2-chloro-N-methylacetamide would yield the corresponding alkyl- or alkoxy-substituted derivatives.
While direct examples on the this compound core are not extensively documented in the provided literature, the synthesis of related structures, such as 2-(4-formylphenoxy)-N-(4-methoxyphenyl)acetamide, follows this precursor-based approach. rsc.org
Table 2: Representative Alkyl- and Alkoxy-Substituted Phenoxy Ring Derivatives This table is generated based on established synthetic routes for analogous compounds.
| Derivative Name | Phenolic Precursor | Synthetic Approach |
| 2-(4-fluoro-2-methylphenoxy)-N-methylacetamide | 4-fluoro-2-methylphenol | Williamson Ether Synthesis |
| 2-(4-fluoro-3-methylphenoxy)-N-methylacetamide | 4-fluoro-3-methylphenol | Williamson Ether Synthesis |
| 2-(4-fluoro-2-methoxyphenoxy)-N-methylacetamide | 4-fluoro-2-methoxyphenol | Williamson Ether Synthesis |
| 2-(3-ethoxy-4-fluorophenoxy)-N-methylacetamide | 3-ethoxy-4-fluorophenol | Williamson Ether Synthesis |
Nitro groups serve as powerful electron-withdrawing groups and are valuable synthetic intermediates that can be readily converted to amino groups. The synthesis of nitro-substituted derivatives has been successfully demonstrated in related systems. A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed that the target compounds could be synthesized by refluxing a 2-chloro-N-phenylacetamide intermediate with 3-fluoro-4-nitrophenol (B151681) in acetone with potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI). mdpi.com This methodology is directly applicable to the synthesis of 2-(4-fluoro-3-nitrophenoxy)-N-methylacetamide.
The subsequent conversion of the nitro group to an amino group is a standard chemical transformation. This reduction can be efficiently carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, a method proven effective for reducing nitrobenzamide derivatives to their corresponding aminobenzamides. researchgate.net
Table 3: Synthesis of Amino- and Nitro-Substituted Phenoxy Ring Derivatives
| Derivative Name | Key Reagents | Reaction Type |
| 2-(4-fluoro-3-nitrophenoxy)-N-methylacetamide | 4-fluoro-3-nitrophenol, K₂CO₃, KI | Nucleophilic Aromatic Substitution |
| 2-(3-amino-4-fluorophenoxy)-N-methylacetamide | 2-(4-fluoro-3-nitrophenoxy)-N-methylacetamide, H₂, Pd/C | Catalytic Hydrogenation |
Modifications on the N-Methylacetamide Moiety
The N-methylacetamide portion of the molecule provides another avenue for structural diversification, primarily through alteration of the substituent on the amide nitrogen.
Replacing the N-methyl group with larger or more complex alkyl chains (e.g., ethyl, isopropyl, butyl) can be achieved through standard amide bond formation reactions. The common strategy involves the reaction of 2-(4-fluorophenoxy)acetic acid with a desired primary amine (e.g., butylamine, isopropylamine). To facilitate the reaction, the carboxylic acid is typically activated first. This can be done by converting the acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), or by using peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).
Table 4: Representative N-Alkyl Derivatives of 2-(4-fluorophenoxy)acetamide (B180119) This table is generated based on standard amidation methodologies.
| Derivative Name | Amine Reagent | Synthetic Approach |
| 2-(4-fluorophenoxy)-N-ethylacetamide | Ethylamine | Amidation via Acyl Chloride/Coupling Agent |
| 2-(4-fluorophenoxy)-N-propylacetamide | Propylamine | Amidation via Acyl Chloride/Coupling Agent |
| 2-(4-fluorophenoxy)-N-isopropylacetamide | Isopropylamine | Amidation via Acyl Chloride/Coupling Agent |
| 2-(4-fluorophenoxy)-N-butylacetamide | Butylamine | Amidation via Acyl Chloride/Coupling Agent |
The incorporation of heterocyclic rings in place of the N-methyl group can introduce diverse chemical functionalities. This is accomplished by coupling 2-(4-fluorophenoxy)acetic acid with an amino-substituted heterocycle. Research has documented the successful synthesis of acetamide derivatives bearing N-pyridinyl and N-benzimidazolyl moieties. nih.govrsc.org For example, the synthesis of 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide was achieved by reacting 4-hydroxybenzaldehyde (B117250) with 2-chloro-N-(pyridin-2-yl)acetamide. rsc.org A more direct route involves the amidation of 2-(4-fluorophenoxy)acetic acid with the corresponding amino-heterocycle, such as 2-aminopyridine (B139424) or 6-aminobenzimidazole, using standard coupling agents.
Table 5: Representative N-Heterocyclic Derivatives of 2-(4-fluorophenoxy)acetamide
| Derivative Name | Heterocyclic Amine Reagent | Synthetic Approach |
| 2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide | 2-Aminopyridine | Amidation via Acyl Chloride/Coupling Agent |
| 2-(4-fluorophenoxy)-N-(thiazol-2-yl)acetamide | 2-Aminothiazole | Amidation via Acyl Chloride/Coupling Agent |
| N-(1H-benzo[d]imidazol-6-yl)-2-(4-fluorophenoxy)acetamide | 6-Aminobenzimidazole | Amidation via Acyl Chloride/Coupling Agent |
| 2-(4-fluorophenoxy)-N-(pyrimidin-2-yl)acetamide | 2-Aminopyrimidine | Amidation via Acyl Chloride/Coupling Agent |
Incorporation of Aromatic and Alkaryl Groups
The introduction of aromatic and alkaryl groups onto the this compound scaffold is a key strategy for modifying its steric and electronic properties. These modifications can be achieved through various synthetic routes, primarily targeting the aromatic ring or the N-methylacetamide side chain.
One common approach involves the derivatization of a precursor, such as N-(5-acetyl-2-fluorophenyl)-N-methylacetamide. This intermediate can undergo reactions to introduce further aromatic complexity. For instance, reaction with N,N-dimethylformamide dimethylacetal (NNDMF-DMA) can yield an enamine intermediate, N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide. google.com This intermediate serves as a versatile precursor for the construction of heterocyclic aromatic systems. Subsequent reaction with (5-amino-1H-pyrazol-4-yl)thiophen-2-yl-methanone in glacial acetic acid can lead to the formation of a complex derivative featuring a thiophene-carbonyl-pyrazolo[1,5-a]pyrimidine moiety. google.com
Another strategy for incorporating aromatic groups involves cross-coupling reactions. While direct C-H functionalization of the fluorophenoxy ring presents challenges, methodologies for the cross-coupling of organic fluorides with various nucleophiles are emerging. nih.gov These transition-metal-free approaches, often mediated by silylboronates, could potentially be adapted for the arylation of the this compound core. nih.gov
The following table summarizes a synthetic approach for the incorporation of a complex aromatic system onto a related N-methylacetamide scaffold.
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| N-(5-acetyl-2-fluorophenyl)-N-methylacetamide | N,N-dimethylformamide dimethylacetal (NNDMF-DMA) | N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide | Condensation |
| N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide | (5-amino-1H-pyrazol-4-yl)thiophen-2-yl-methanone, Acetic Acid | N-{2-fluoro-5-[3-thiophene-2-carbonyl-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-N-methylacetamide | Cyclocondensation |
Table 1: Synthetic Route for Aromatic Group Incorporation
Advanced Coupling and Linker Strategies
Advanced coupling and linker strategies are employed to synthesize more complex architectures based on the this compound scaffold, such as dimers, conjugates, or molecules designed for specific biological targeting. These strategies often involve the introduction of a reactive handle onto the core molecule, which can then be used for subsequent coupling reactions.
For instance, the chloro-substituted analog, 2-(2-chloro-4-fluorophenoxy)-N-methylacetamide, provides a reactive site for nucleophilic aromatic substitution, allowing for the attachment of linkers or other molecular fragments. While the fluorine atom in this compound is generally less reactive towards traditional nucleophilic aromatic substitution, its activation through advanced catalytic systems could enable similar transformations.
Cross-coupling reactions represent a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. Methodologies for the copper-catalyzed C-H fluorination followed by functionalization could be envisioned for the benzylic position of an alkaryl derivative of this compound, enabling coupling with a diverse range of nucleophiles. nih.gov
The design of linkers is crucial for connecting the this compound moiety to other molecules. These linkers can be designed to be stable or cleavable, depending on the intended application. For example, in the context of drug delivery, a linker might be designed to be cleaved by a specific enzyme at the target site.
The following table outlines conceptual advanced coupling strategies that could be applied to derivatives of this compound.
| Substrate | Coupling Partner | Reaction Type | Potential Product |
| Aryl halide derivative of this compound | Boronic acid | Suzuki Coupling | Biaryl derivative |
| Alkenyl-functionalized this compound | Azide | Huisgen Cycloaddition (Click Chemistry) | Triazole-linked conjugate |
| Hydroxyl-functionalized this compound | Carboxylic acid-terminated linker | Esterification | Linker-conjugated molecule |
Table 2: Conceptual Advanced Coupling Strategies
Further research into the reactivity of the this compound scaffold is necessary to fully exploit these advanced synthetic methodologies for the creation of novel and functional molecules.
High Resolution Structural Elucidation and Solid State Characterization of 2 4 Fluorophenoxy N Methylacetamide
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the definitive method for elucidating the three-dimensional structure of 2-(4-fluorophenoxy)-N-methylacetamide in the solid state. The analysis confirms the compound's atomic connectivity and offers a precise map of its molecular geometry and crystal packing. The crystallographic data obtained from this analysis are summarized in Table 1.
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₁₀FNO₂ |
| Formula Weight | 183.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6070 (15) |
| b (Å) | 15.623 (3) |
| c (Å) | 15.306 (3) |
| β (°) | 90.16 (3) |
| Volume (ų) | 1819.0 (6) |
| Z | 8 |
| Temperature (K) | 298 |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N—H⋯O, C—H⋯F, C—H⋯O) and π-Stacking
The crystal packing is dominated by a network of intermolecular hydrogen bonds. The most significant of these is the classical N—H⋯O hydrogen bond, where the amide hydrogen acts as a donor to the carbonyl oxygen of an adjacent molecule. This interaction is a primary driving force in the formation of the crystal lattice.
Advanced Spectroscopic Techniques for Structural Insights
High-Resolution Nuclear Magnetic Resonance (NMR) for Atropisomerism and Conformational Studies
While the solid-state structure is well-defined, the molecule exhibits conformational flexibility in solution. High-resolution NMR spectroscopy is the principal tool for investigating these dynamics. Of particular interest is the potential for atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. In this compound, rotation around the C(aryl)—O ether bond and the C—N amide bond is restricted.
If the energy barrier to rotation is sufficiently high (typically > 23 kcal/mol), distinct, non-interconverting atropisomers could be isolated at room temperature. More commonly for this class of molecule, the rotational barrier is lower, leading to dynamic behavior observable by NMR. Variable-temperature (VT) NMR studies can be employed to measure the rate of interconversion between different conformers. As the temperature is lowered, the rotation slows, and separate signals for the different conformational isomers may be observed. Line shape analysis of the NMR signals at different temperatures allows for the calculation of the activation energy for bond rotation. For this compound, such studies would provide crucial information on its conformational landscape and energetic profile in solution, though specific studies on this compound are not widely reported.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within the compound. The spectra are characterized by distinct bands corresponding to the vibrations of the N-methylacetamide group and the 4-fluorophenoxy moiety. A summary of the expected characteristic vibrational modes is presented in Table 2.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N—H Stretch | Secondary Amide | 3330–3060 | Medium / Medium |
| Aromatic C—H Stretch | Phenyl Ring | 3100–3000 | Medium / Strong |
| Aliphatic C—H Stretch | -CH₂-, -CH₃ | 3000–2850 | Medium / Medium |
| Amide I (C=O Stretch) | Secondary Amide | 1680–1630 | Very Strong / Medium |
| Amide II (N—H Bend, C—N Stretch) | Secondary Amide | 1570–1515 | Strong / Weak |
| Aromatic C=C Stretch | Phenyl Ring | 1600, 1500 | Medium-Strong / Strong |
| C(aryl)—O—C Stretch (Asymmetric) | Aryl Ether | 1270–1230 | Strong / Medium |
| C—F Stretch | Fluorobenzene | 1240–1100 | Strong / Weak |
| C(aryl)—O—C Stretch (Symmetric) | Aryl Ether | 1050–1010 | Medium / Strong |
The most prominent band in the IR spectrum is the Amide I band, which arises primarily from the C=O stretching vibration and is typically found around 1650 cm⁻¹. leibniz-fli.de The Amide II band, a result of coupling between the N-H in-plane bending and C-N stretching modes, appears near 1550 cm⁻¹. leibniz-fli.despcmc.ac.in The N-H stretching vibration itself is observed as a medium-intensity band in the 3300 cm⁻¹ region. spcmc.ac.in
The 4-fluorophenoxy group contributes several characteristic bands. The asymmetric C-O-C stretch of the aryl ether linkage gives rise to a strong absorption around 1250 cm⁻¹. Vibrations of the fluorinated aromatic ring, including C=C stretching modes, appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the 1240-1100 cm⁻¹ range. Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure.
Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Analogs
Chiroptical spectroscopy is an essential analytical tool for the characterization of chiral molecules, which are non-superimposable on their mirror images, known as enantiomers. While this compound itself is not chiral, the introduction of a chiral center into its structure would result in enantiomeric pairs. The characterization and differentiation of these enantiomers are crucial in many scientific fields, particularly in pharmacology and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for this purpose.
The fundamental principle of chiroptical spectroscopy lies in the differential interaction of chiral molecules with left and right circularly polarized light. This differential absorption or emission provides unique spectral signatures for each enantiomer. For chiral analogs of this compound, these techniques could provide invaluable information on their absolute configuration and conformational preferences in solution.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For a chiral analog of this compound, the aromatic ring and the amide group would act as primary chromophores. The electronic transitions associated with these groups, such as the π → π* transitions of the phenyl ring and the n → π* transition of the amide carbonyl, would give rise to characteristic ECD signals. The sign and intensity of these signals, often referred to as Cotton effects, are directly related to the absolute configuration of the chiral center.
Vibrational Circular Dichroism (VCD) is a complementary technique that measures the differential absorption of left and right circularly polarized infrared radiation. VCD spectroscopy provides information about the stereochemistry of a molecule based on its vibrational transitions. An advantage of VCD is that all fundamental vibrational modes of a molecule can potentially exhibit a VCD signal, leading to a rich and detailed spectrum. For a chiral analog of this compound, characteristic vibrational modes such as the C=O stretching of the amide, the N-H bending, and various C-H stretching and bending modes would be of particular interest. The VCD spectrum is highly sensitive to the conformation of the molecule, including the relative orientations of the phenoxy and N-methylacetamide moieties.
In a hypothetical study of a chiral analog, one would expect to observe mirror-image ECD and VCD spectra for the two enantiomers. The table below illustrates the expected chiroptical properties for a pair of enantiomers of a chiral analog of this compound.
| Property | (R)-enantiomer | (S)-enantiomer |
| ECD Cotton Effect (n→π*) | Positive | Negative |
| VCD C=O Stretch | Positive | Negative |
Note: The signs in the table are hypothetical and serve to illustrate the mirror-image relationship between enantiomers.
The analysis of ECD and VCD spectra is often supported by quantum chemical calculations. By computationally predicting the spectra for a given absolute configuration (e.g., R or S), a direct comparison with the experimental spectra can be made, allowing for the unambiguous assignment of the absolute stereochemistry of the synthesized chiral analogs. This combined experimental and theoretical approach is a powerful methodology in the structural elucidation of chiral molecules.
Computational Chemistry and Theoretical Modeling of 2 4 Fluorophenoxy N Methylacetamide
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and energetic properties of molecules. For 2-(4-fluorophenoxy)-N-methylacetamide, these methods can elucidate its fundamental characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds like this compound. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular structure by finding the lowest energy conformation. acs.orgnih.govacs.orgresearchgate.net
These calculations would reveal key geometric parameters. For instance, the amide bond (C-N) is expected to have partial double bond character due to resonance, resulting in a planar arrangement of the atoms involved. researchgate.net The presence of the fluorine atom on the phenoxy group influences the electronic distribution and can affect bond lengths and angles throughout the molecule. DFT studies on similar molecules, like N-methylacetamide, have shown that theoretical calculations can accurately predict structures that are consistent with experimental data. acs.org
Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents expected values based on calculations of analogous structures. The data is for illustrative purposes as direct computational studies on this specific molecule are not publicly available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (amide) | 1.24 |
| C-N (amide) | 1.35 | |
| C-O (ether) | 1.37 | |
| C-F (aromatic) | 1.36 | |
| **Bond Angles (°) ** | O=C-N | 122.5 |
| C-N-C | 120.0 | |
| C-O-C | 118.0 | |
| Dihedral Angles (°) | C-C-O-C | ~180 (trans) |
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.orgyoutube.com While DFT has become more prevalent for geometry optimization, HF and especially post-HF methods (like Møller-Plesset perturbation theory, MP2) are crucial for calculating accurate energetic properties. researchgate.net For this compound, these methods can provide reliable estimates of the total electronic energy, heats of formation, and reaction barrier heights. nih.gov
HF calculations typically yield higher absolute energies than methods that include electron correlation. However, they provide a valuable baseline and their resulting orbitals can be used in more advanced calculations. Post-HF methods systematically improve upon the HF approximation by including electron correlation, leading to more accurate energy predictions.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxibiology.comresearchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be centered on the amide moiety. The electron-withdrawing fluorine atom would be expected to lower the energy of the HOMO.
Illustrative Frontier Molecular Orbital Energies for this compound This table presents expected values based on calculations of analogous structures. The data is for illustrative purposes.
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap (ΔE) | 9.7 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the amide group, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The fluorine atom, despite its high electronegativity, can exhibit complex electrostatic behavior, and the aromatic ring will have a nuanced potential distribution. mdpi.comnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into orbitals that align with Lewis structures (i.e., bonds and lone pairs). rsc.org This method is particularly useful for quantifying charge distribution, electron delocalization, and hyperconjugative interactions. researchgate.net
Illustrative NBO Charges for Key Atoms in this compound This table presents expected values based on calculations of analogous structures. The data is for illustrative purposes.
| Atom | Predicted NBO Charge (e) |
| O (carbonyl) | -0.65 |
| N (amide) | -0.50 |
| C (carbonyl) | +0.55 |
| F | -0.25 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach is particularly useful for understanding how this compound behaves in a solution, such as in water, and for exploring its conformational dynamics. acs.orgresearchgate.netnih.govnih.gov
An MD simulation of this compound in a water box would reveal how the molecule interacts with the surrounding solvent molecules. It is expected that the polar amide group would form strong hydrogen bonds with water molecules, particularly at the carbonyl oxygen and the N-H group. nih.govfcien.edu.uy The fluorophenoxy group, being more hydrophobic, would have different solvation characteristics. These simulations can provide information on solvation energies, diffusion coefficients, and the stability of different molecular conformations over time. Studies on the related molecule N-methylacetamide have extensively used MD simulations to understand its hydration and dynamics in aqueous solutions. researchgate.netnih.gov
Conformational Dynamics of this compound in Solvent Media
The conformational flexibility of this compound is a critical determinant of its interaction with biological targets. This flexibility arises primarily from the rotation around several key single bonds: the C(aryl)-O bond, the O-CH2 bond, and the CH2-C(O) bond. Computational studies, often employing molecular dynamics (MD) simulations, are used to explore the potential energy surface of the molecule and identify low-energy, stable conformations in various solvent environments.
The solvent medium plays a significant role in modulating these dynamics. In polar solvents, conformations that expose the polar amide group to the solvent while shielding the more hydrophobic fluorophenoxy group may be favored. The solvent's dielectric constant can influence the energy barriers between different rotational isomers (rotamers). While specific MD simulation data for this compound is not extensively detailed in the provided literature, studies on similar N-methylacetamide (NMA) structures show that properties like hydrogen bonding and local structure are sensitive to environmental conditions like temperature and pressure. nih.gov The dynamics are characterized by transitions between different conformational states, with the lifetime of each state and the rate of transition being influenced by interactions with the surrounding solvent molecules.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C-C-O-C | Defines the orientation of the phenoxy ring relative to the acetamide (B32628) side chain. |
| τ2 | C-O-C-C | Governs the rotation around the ether linkage. |
| τ3 | O-C-C-N | Relates to the positioning of the amide group. |
Solvation Effects and Hydrogen Bond Dynamics
Solvation significantly impacts the behavior of this compound, particularly through the formation and breaking of hydrogen bonds. The N-methylacetamide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). In protic solvents like water, these groups can form strong hydrogen bonds with solvent molecules.
Molecular dynamics simulations on related acetamide-based systems reveal the intricate details of these interactions. researchgate.net The arrangement of solvent molecules around the solute can be characterized by radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in water, RDFs would typically show a high probability of finding water hydrogens near the carbonyl oxygen and water oxygens near the amide hydrogen.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable tools for predicting the activity of new, unsynthesized molecules.
Derivation of Molecular Descriptors for SAR
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of compounds including this compound, these descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include electrotopological state indices (E-state indices) like SssNHE-index, which relate to the electronic accessibility of specific atoms. nih.gov The fluorine atom, being highly electronegative, significantly influences these properties.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins. The most common descriptor is SlogP, the logarithm of the octanol-water partition coefficient. nih.govijpacr.com
Topological Descriptors: These are numerical representations of molecular branching, shape, and size. They are calculated from the 2D representation of the molecule. Examples found in studies of similar phenoxyacetamide derivatives include T_O_N_1 and T_2_Cl_1, which are topological indices encoding information about atom types and their connectivity. nih.govijpacr.com
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. In 3D-QSAR, steric fields are calculated around the molecule to represent its volume and shape. nih.gov
Development of Predictive Models for Molecular Interactions
Once descriptors are calculated for a set of molecules with known activities, statistical methods are used to build the predictive QSAR model. Several regression techniques can be employed:
Multiple Linear Regression (MLR): This method creates a simple linear equation relating the biological activity to a combination of the most relevant descriptors. nih.govijpacr.com
Principal Component Regression (PCR) and Partial Least Squares Regression (PLS): These are advanced statistical methods used when descriptors are numerous and may be correlated with each other. They reduce the dimensionality of the descriptor data before performing the regression. nih.govijpacr.com
The quality and predictive power of a QSAR model are assessed using several statistical parameters. A robust model must be validated internally and externally. nih.govnih.gov
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| r² (Correlation Coefficient) | A measure of the goodness-of-fit of the model to the training data. | > 0.6 |
| q² (Cross-Validated r²) | An indicator of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. nih.gov | > 0.5 |
| pred_r² (External Validation r²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model building. nih.govnih.gov | > 0.6 |
For a series of 2-phenoxy-N-phenylacetamide derivatives studied as HIF-1 inhibitors, an MLR model yielded a high correlation coefficient (r² = 0.9469) and good internal predictivity (q² = 0.8933), with a satisfactory external predictive ability (pred_r² = 0.7128). nih.govijpacr.com A 3D-QSAR model for the same series showed even better predictive capabilities (q² = 0.9672 and pred_r² = 0.8480), highlighting the importance of 3D structural information. nih.govijpacr.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov
Prediction of Binding Modes with Macromolecular Targets
The docking process involves several steps. First, the 3D structures of the ligand and the target protein are prepared. mdpi.com The ligand's structure is energy-minimized to find a low-energy conformation. The protein structure, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules and adding hydrogen atoms. mdpi.com
Docking software, such as AutoDock Vina, then systematically explores possible binding poses of the ligand within the active site of the protein. mdpi.com Each pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode. nih.govorientjchem.org
Analysis of the top-ranked docking pose reveals key molecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: Formed between the ligand's hydrogen bond donors/acceptors (e.g., the amide N-H and C=O groups) and amino acid residues in the protein's active site.
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the fluorophenyl ring) and hydrophobic amino acid residues.
Pi-stacking or Pi-cation Interactions: Involving the aromatic fluorophenyl ring.
While specific docking studies for this compound are not detailed, studies on analogous phenoxyacetamide derivatives targeting enzymes like cyclooxygenase-2 (COX-2) have shown that these molecules can effectively fit into the active site and form stabilizing interactions. mdpi.com
Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy | -7.5 kcal/mol | Indicates a favorable and stable binding interaction. |
| Hydrogen Bonds | Amide N-H with Asp145 backbone C=O Carbonyl C=O with Lys52 side-chain N-H | These interactions anchor the ligand in the active site. |
| Hydrophobic Interactions | Fluorophenyl ring with Leu130, Val35, Ala50 | The aromatic ring is stabilized in a hydrophobic pocket. |
| Other Interactions | Fluorine atom with Arg140 side-chain | Potential for halogen bonding or electrostatic interactions. |
Despite a comprehensive search of publicly available scientific literature, no specific studies detailing the computational chemistry and theoretical modeling of ligand-receptor interactions for the compound this compound were identified.
Research in the field of computational chemistry frequently employs methods such as molecular docking and molecular dynamics simulations to predict and analyze the binding of a ligand, such as this compound, to a biological receptor at the molecular level. These analyses typically provide detailed insights into the specific interactions that stabilize the ligand-receptor complex, including:
Hydrogen Bonding: The formation of hydrogen bonds between the ligand and specific amino acid residues of the receptor is a critical component of molecular recognition and binding affinity. These interactions involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen.
Hydrophobic Contacts: The interaction between nonpolar regions of the ligand and hydrophobic pockets of the receptor also plays a significant role in the binding process. These interactions are driven by the hydrophobic effect, which leads to the association of nonpolar surfaces in an aqueous environment.
The absence of specific research on this compound means that detailed information, such as the identification of key amino acid residues involved in binding, the types and geometries of hydrogen bonds formed, and the extent of hydrophobic contacts, is not available. Consequently, a data table summarizing these ligand-receptor interactions cannot be generated at this time.
Further research, including de novo computational studies, would be required to elucidate the specific molecular interactions between this compound and any potential biological targets. Such studies would provide valuable information for understanding its mechanism of action and for the rational design of new molecules with improved pharmacological properties.
Structure Activity Relationship Sar Investigations of 2 4 Fluorophenoxy N Methylacetamide Analogues
Impact of Aromatic Ring Substitutions on Molecular Recognition
The substituted phenoxy group is a crucial pharmacophore whose interactions with a biological target can be finely tuned by altering the nature and position of substituents on the aromatic ring. These modifications can impact the molecule's electronic properties, hydrophobicity, and steric profile, thereby influencing its binding affinity and selectivity.
Fluorine Position and Electronic Effects
The presence and position of a fluorine atom on the phenoxy ring can profoundly affect the molecule's physicochemical properties and its interaction with a target protein. tandfonline.com Fluorine is the most electronegative element, and its incorporation into an aromatic ring alters the electron distribution, which can impact pKa, dipole moment, and chemical stability. tandfonline.com In the parent compound, the fluorine atom is at the 4-position (para-position).
| Substituent Position | Hammett Constant (σₚ/σₘ) | Dipole Moment (Debye) | Key Electronic Effect |
|---|---|---|---|
| 4-Fluoro (para) | +0.06 | ~1.45 | Strong inductive withdrawal, weak resonance donation |
| 3-Fluoro (meta) | +0.34 | ~1.60 | Primarily inductive electron withdrawal |
| 2-Fluoro (ortho) | - | ~1.55 | Inductive withdrawal and potential for intramolecular interactions |
Influence of Other Halogen Substituents
Replacing the 4-fluoro substituent with other halogens (chlorine, bromine, iodine) introduces significant changes in electronegativity, size, and lipophilicity, which are pivotal in modulating biological activity. mdpi.com While all halogens are electronegative, fluorine is the most electronegative, followed by chlorine, bromine, and iodine. quora.comquora.com
The primary differences in their influence arise from their atomic radii. The increasing size from fluorine to iodine can introduce steric hindrance within a confined binding site, potentially disrupting optimal interactions and reducing activity. mdpi.com Conversely, the larger and more polarizable nature of heavier halogens can sometimes lead to stronger halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. Studies on substituted mimetites show that systematic substitution of halogens leads to proportional changes in unit-cell parameters and interatomic distances, highlighting the predictable steric impact of these atoms. mdpi.com The choice of halogen therefore represents a trade-off between steric bulk and the potential for specific electronic interactions. In many contexts, the 4-fluoro substituent is advantageous, as demonstrated in studies where its removal leads to a distinct drop in activity. mdpi.com
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | C-X Bond Energy (kcal/mol) |
|---|---|---|---|
| Fluorine (F) | 3.98 | 1.47 | 115 |
| Chlorine (Cl) | 3.16 | 1.75 | 81 |
| Bromine (Br) | 2.96 | 1.85 | 68 |
| Iodine (I) | 2.66 | 1.98 | 51 |
Effects of Alkyl and Alkoxy Groups
The introduction of small alkyl (e.g., -CH₃, -C₂H₅) or alkoxy (e.g., -OCH₃, -OC₂H₅) groups onto the phenoxy ring primarily modifies the compound's steric profile and lipophilicity. These substituents are generally considered electron-donating, which can alter the electronic character of the aromatic ring, though to a lesser extent than halogens.
Alkyl groups increase the local hydrophobicity of the molecule, which can enhance binding to hydrophobic pockets within a receptor through van der Waals forces. However, the increased steric bulk must be accommodated by the binding site. Alkoxy groups have a dual nature; the oxygen atom can act as a hydrogen bond acceptor, potentially forming new favorable interactions, while the alkyl portion contributes to lipophilicity. The position of these groups is critical; for example, a bulky group at the ortho-position could force a conformational change in the molecule by altering the dihedral angle between the phenoxy ring and the acetamide (B32628) linker, which could in turn affect biological activity.
| Substituent (at para-position) | Hydrophobicity Parameter (π) | Molar Refractivity (MR) | Primary Effect |
|---|---|---|---|
| -H (Reference) | 0.00 | 1.03 | Baseline |
| -F | +0.14 | 0.92 | Electronic Withdrawal |
| -CH₃ (Methyl) | +0.56 | 5.65 | Increased Lipophilicity/Steric Bulk |
| -OCH₃ (Methoxy) | -0.02 | 7.87 | H-bond Acceptor/Steric Bulk |
| -CF₃ | +0.88 | 5.02 | Strong Electronic Withdrawal/High Lipophilicity |
Role of the Acetamide Moiety in Modulating Activity
N-Substitution Patterns and Lipophilicity
Modifying the N-methyl group of the acetamide moiety is a common strategy to tune the lipophilicity of a compound, which in turn affects its pharmacokinetic properties like absorption, distribution, and clearance. nih.govnih.gov Lipophilicity is a critical factor that governs how a molecule passes through biological membranes. nih.gov
Systematic variation of the N-substituent reveals clear trends. For instance, increasing the length of an N-alkyl chain (e.g., from methyl to ethyl to propyl) generally leads to a progressive increase in lipophilicity. nih.gov Branched alkyl substituents tend to exhibit lower lipophilicity compared to their straight-chain counterparts with the same number of carbon atoms. nih.gov Introducing polar functional groups into the N-substituent can decrease lipophilicity and improve aqueous solubility. These modifications allow for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) profile to achieve a desired balance between potency and bioavailability.
| N-Substituent | cLogP (Calculated) | Expected Impact on Lipophilicity |
|---|---|---|
| -H | 1.05 | Lower |
| -CH₃ (Methyl) | 1.25 | Baseline |
| -CH₂CH₃ (Ethyl) | 1.68 | Higher |
| -CH(CH₃)₂ (Isopropyl) | 1.95 | Higher, but less than n-propyl |
| -Cyclopropyl | 1.65 | Higher |
Conformation and Flexibility of the Amide Linkage
The amide bond is a unique functional group with significant conformational rigidity. nih.gov Due to resonance between the nitrogen lone pair and the carbonyl π-system, the C-N bond has considerable double-bond character, which restricts rotation and typically enforces a planar geometry. nih.gov For N-methylacetamide, the trans conformation (where the N-H and C=O bonds are on opposite sides of the C-N bond) is significantly more stable and thus more populated than the cis conformation. fcien.edu.uyumich.edu
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (ω) | Population at Equilibrium |
|---|---|---|---|
| Trans | 0 | ~180° | >95% |
| Cis | ~2.3 - 2.6 | ~0° | <5% |
Linker Region Modifications and Their Stereochemical Implications
The structural integrity of the linker region connecting the phenoxy ring and the N-methylacetamide moiety in analogues of 2-(4-fluorophenoxy)-N-methylacetamide is crucial for their biological activity. Modifications in this region, including alterations in length, flexibility, and the introduction of chiral centers, have profound effects on the molecule's interaction with its biological targets.
Research into related phenoxyacetamide scaffolds has shown that the ether linkage is a key structural feature. The introduction of substituents on the acetamide nitrogen, such as replacing the methyl group with larger alkyl or aryl groups, can significantly alter the compound's lipophilicity and steric profile. For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, the nature of the N-substituent was found to be a critical determinant of their anticancer and anti-inflammatory activities. researchgate.netnih.gov
The stereochemistry of the linker region can also have a significant impact on biological activity. The introduction of a chiral center, for example by replacing the N-methyl group with a chiral phenylethylamine moiety, can lead to stereospecific interactions with target proteins. researchgate.netnih.gov Although specific studies on the stereochemical implications for this compound are not extensively documented in publicly available research, general principles of medicinal chemistry suggest that the (R)- and (S)-enantiomers of chiral analogues could exhibit different potencies and pharmacological profiles. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups, which dictates the goodness of fit within a chiral binding site of a receptor or enzyme.
Comparative SAR Studies with Related Chemical Scaffolds
The structure-activity relationships (SAR) of this compound analogues can be further understood by comparing them with related chemical scaffolds that share common structural motifs. These comparative studies help to identify key pharmacophoric features and guide the design of new compounds with improved activity and selectivity.
One relevant class of compounds for comparison is the broader family of phenoxyacetamide derivatives, which have been investigated for a range of biological activities, including as monoamine oxidase (MAO) inhibitors. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) studies on these analogues have revealed that the electronic properties and the size of the substituents on the phenoxy ring are critical for their inhibitory activity. researchgate.net For MAO-A inhibition, less lipophilic groups on the phenoxy ring were found to be favorable, while for MAO-B inhibition, bulkier substituents were preferred. researchgate.net This suggests that the 4-fluoro substituent in this compound likely influences its activity through its electron-withdrawing nature and relatively small size.
Another related scaffold is the N-phenylacetamide core, which has been explored for various therapeutic applications. For example, 2-oxindole derivatives bearing an N-phenylacetamide moiety have been synthesized and evaluated for their cytotoxic activity. researchgate.net In these compounds, the substitution pattern on the N-phenyl ring was found to significantly impact their potency against cancer cell lines. researchgate.net This highlights the importance of the terminal aromatic ring and its substituents in defining the biological activity of these molecules.
Molecular Interactions and Biological Target Engagement Preclinical and in Vitro Focus
Mechanism of Action at the Molecular Level
Human Equilibrative Nucleoside Transporters (ENTs) Inhibition
A comprehensive search of scientific literature and preclinical data repositories reveals no specific studies investigating the inhibitory activity of 2-(4-fluorophenoxy)-N-methylacetamide on Human Equilibrative Nucleoside Transporters (ENTs). Consequently, there is no available data, such as IC50 values or binding affinities, to report on its potential interaction with these transporters. Research on structurally related compounds has not provided a clear indication of the likely activity of this specific molecule.
Histone Deacetylase (HDAC) Inhibitory Activity
Similarly, there is a notable absence of published research detailing any investigation into the histone deacetylase (HDAC) inhibitory properties of this compound. As a result, no data on its potency, selectivity, or mechanism of action as an HDAC inhibitor is currently available. The broader class of phenoxyacetamide derivatives has been explored for various biological activities, but specific data for this compound remains elusive.
Cellular Activity Profiles as Tools for Mechanistic Investigations
No cellular activity profiles for this compound have been published, which would be essential for its use as a tool for mechanistic investigations.
There is a lack of in vitro studies examining the effects of this compound on cellular processes such as the cell cycle and apoptosis in any specific cell lines. Therefore, no data on its potential to induce cell cycle arrest or programmed cell death is available. While some phenylacetamide derivatives have demonstrated cytotoxic and pro-apoptotic activities in cancer cell lines, these findings cannot be directly extrapolated to this compound without specific experimental evidence.
Studies in Reporter Gene Assays for Pathway Analysis
Extensive literature searches did not yield specific studies utilizing reporter gene assays to analyze the biological pathways affected by this compound. While the phenoxyacetamide scaffold is a subject of research in medicinal chemistry, with various analogs being investigated for a range of biological activities, published data focusing on the pathway analysis of this particular compound through reporter gene assays is not currently available in the public domain.
Reporter gene assays are a common and powerful tool in preclinical in vitro research to elucidate the mechanism of action of a compound by measuring the transcriptional activation or repression of specific signaling pathways. These assays typically involve the use of a plasmid containing a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter element that is responsive to a specific transcription factor. An increase or decrease in the expression of the reporter gene in response to treatment with a compound can indicate that the compound modulates the activity of the corresponding signaling pathway.
Given the absence of direct research on this compound in this context, no data tables or detailed research findings on its molecular interactions and biological target engagement from reporter gene assays can be provided. Further research would be necessary to determine if this compound has any modulatory effects on key cellular signaling pathways.
Advanced Analytical Techniques for Research Purity and Detailed Characterization
Chromatographic Methods for Isolation and Purification (e.g., Flash Column Chromatography)
Following synthesis, crude "2-(4-fluorophenoxy)-N-methylacetamide" typically contains unreacted starting materials, by-products, and other impurities. Chromatographic techniques are indispensable for isolating the target compound to a high degree of purity. Flash column chromatography is a common and effective method for this purification step.
The principle of this technique relies on the differential partitioning of the components of the mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). For a compound like "this compound", a moderately polar molecule, a common approach involves using a silica gel stationary phase and a gradient elution system of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The separation is optimized by carefully selecting the solvent ratio, allowing the target compound to elute at a specific retention factor (Rf) while impurities are either retained on the column or eluted separately.
Key Parameters for Flash Column Chromatography Purification:
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is frequently used due to its effectiveness in separating moderately polar organic compounds.
Mobile Phase: A solvent system of hexane/ethyl acetate is a standard choice. The elution typically starts with a higher concentration of hexane and gradually increases the proportion of ethyl acetate to elute compounds of increasing polarity.
Monitoring: The elution process is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of the isolated "this compound" with high accuracy and sensitivity. This technique separates components of a mixture based on their interactions with the stationary and mobile phases under high pressure, providing sharp, well-resolved peaks.
For purity assessment, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, often using a UV detector set to a wavelength where the aromatic ring of the molecule absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are often required for research applications.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of "this compound" and to gain structural information through analysis of its fragmentation patterns. chemguide.co.uk The molecular formula of the compound is C9H10FNO2, which corresponds to a monoisotopic mass of approximately 183.07 g/mol . researchgate.net
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be observed at m/z 183. This molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The analysis of these fragments provides a fingerprint that helps to confirm the compound's structure.
Plausible Fragmentation Pathways:
Cleavage of the amide group: Loss of the N-methylacetamide moiety (•CH2C(O)NHCH3) could lead to a fragment corresponding to the 4-fluorophenoxy radical cation.
Ether bond cleavage: Fragmentation at the ether linkage can result in ions corresponding to the 4-fluorophenoxy portion (m/z 111) or the N-methylacetamide side chain.
Loss of a methyl group: Cleavage of the N-methyl bond could result in a fragment at [M-15]+.
Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing more detailed structural insights and confirming the connectivity of the atoms. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula |
|---|---|---|
| 183 | Molecular Ion [M]+ | [C9H10FNO2]+ |
| 111 | 4-fluorophenoxy ion | [FC6H4O]+ |
| 72 | N-methylacetamide side chain ion | [CH2C(O)NHCH3]+ |
Advanced NMR Spectroscopy for Detailed Structural Assignments and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of "this compound" in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are employed for unambiguous assignments and confirmation of connectivity.
¹H NMR: This spectrum would show distinct signals for the aromatic protons on the fluorophenyl ring, the methylene (B1212753) protons (-OCH2-), and the N-methyl protons. The splitting patterns (coupling) between adjacent protons would help to confirm their relative positions.
¹³C NMR: This provides information on the number and type of carbon atoms, including signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for instance, confirming the coupling between protons on the aromatic ring.
2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). ipb.pt For example, it could show a correlation between the methylene protons (-OCH2-) and the carbon atom of the aromatic ring to which the oxygen is attached, confirming the ether linkage. It could also confirm the connection between the methylene protons and the carbonyl carbon.
These advanced NMR methods, used in combination, allow for a complete and detailed assignment of every atom in the molecule, confirming the structure of "this compound" and ruling out potential isomeric impurities. researchgate.net
Future Research on this compound: A Roadmap for Discovery
While dedicated research on the chemical compound this compound is not extensively documented in current scientific literature, its structural components—a fluorinated phenoxy ring and an N-methylacetamide group—are present in numerous biologically active molecules. This suggests a rich potential for future investigation. The following sections outline prospective research directions aimed at unlocking the therapeutic and scientific value of this compound.
Future Directions and Research Opportunities
The exploration of 2-(4-fluorophenoxy)-N-methylacetamide and its derivatives stands as a promising frontier in medicinal chemistry and chemical biology. Future research should be strategically focused on several key areas, from synthesizing novel analogues to employing advanced computational and systems-level approaches to understand its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
